molecular formula C6H4BrI B155775 1-Bromo-2-iodobenzene CAS No. 583-55-1

1-Bromo-2-iodobenzene

Cat. No.: B155775
CAS No.: 583-55-1
M. Wt: 282.9 g/mol
InChI Key: OIRHKGBNGGSCGS-UHFFFAOYSA-N
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Description

1-Bromo-2-iodobenzene, also known as ortho-bromoiodobenzene, is a halogenated benzene derivative with the molecular formula C6H4BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to adjacent carbon atoms on a benzene ring. It is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science .

Chemical Reactions Analysis

1-Bromo-2-iodobenzene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions .

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, aryl iodides, and aryl bromides .

Scientific Research Applications

Synthesis of Organic Compounds

1-Bromo-2-iodobenzene serves as a crucial precursor for synthesizing a wide range of organic compounds. Its reactivity allows for the formation of complex molecules used in drug development and other applications. Notably, it is employed in the synthesis of:

  • Pharmaceuticals : It is a key intermediate in producing various medicinal compounds, including antipsychotic drugs like risperidone and ziprasidone, anti-inflammatory drugs such as diflunisal, and cancer treatments like lapatinib .
  • Agrochemicals : The compound is used in the synthesis of herbicides and fungicides, including flutolanil (a herbicide for crops) and propiconazole (a fungicide) .

Cross-Coupling Reactions

This compound plays a vital role in cross-coupling reactions, particularly:

  • Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Stille Reaction : This method involves the coupling of organostannanes with halides to form new carbon-carbon bonds, which is crucial for developing advanced materials and pharmaceuticals .

Material Science

The compound is instrumental in developing functional materials:

  • Liquid Crystals : this compound is used to synthesize liquid crystals that exhibit desirable properties such as high birefringence and low viscosity, making them suitable for display technologies .
  • Organic Light Emitting Diodes (OLEDs) : It is also involved in synthesizing OLED materials that demonstrate high thermal stability and efficient electron transport properties .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create novel therapeutic agents targeting various diseases. Its ability to participate in diverse chemical reactions enables researchers to explore new drug candidates effectively .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for identifying and quantifying other substances within complex mixtures. Its application is vital for quality control processes in manufacturing settings .

Case Study 1: Synthesis of Antipsychotic Drugs

Research has demonstrated that this compound can be effectively utilized in synthesizing antipsychotic agents through palladium-catalyzed cross-coupling reactions. For instance, the synthesis pathway for risperidone involves multiple steps where this compound acts as a critical intermediate.

Case Study 2: Development of Agrochemicals

A study highlighted the use of this compound in synthesizing flutolanil, showcasing its efficacy in controlling weed growth in rice crops. The research focused on optimizing reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodobenzene primarily involves its role as an electrophile in various chemical reactions. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, where it forms carbon-carbon bonds through the oxidative addition of palladium catalysts . The molecular targets and pathways involved include the activation of aryl halides and the formation of biaryl compounds.

Comparison with Similar Compounds

1-Bromo-2-iodobenzene can be compared with other halogenated benzene derivatives such as 1-Bromo-4-iodobenzene, 2-Bromo-1-iodobenzene, and 1-Iodo-2-bromobenzene .

    1-Bromo-4-iodobenzene: This compound has the bromine and iodine atoms attached to the para positions on the benzene ring, making it less sterically hindered compared to this compound.

    2-Bromo-1-iodobenzene: Similar to this compound, but with the positions of the bromine and iodine atoms reversed.

    1-Iodo-2-bromobenzene: Another isomer with the same molecular formula but different arrangement of halogen atoms.

The uniqueness of this compound lies in its ortho-substitution pattern, which makes it particularly useful for specific cross-coupling reactions and the synthesis of complex organic molecules .

Biological Activity

1-Bromo-2-iodobenzene, with the chemical formula C6_6H4_4BrI and CAS number 583-55-1, is an aryl halide that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both bromine and iodine substituents on a benzene ring, which influences its reactivity and interactions with biological systems. The molecular weight of this compound is approximately 282.904 g/mol, and its structure can be described as follows:

  • Molecular Formula: C6_6H4_4BrI
  • IUPAC Name: this compound
  • Synonyms: o-Bromoiodobenzene, 2-Bromoiodobenzene

This compound exhibits a range of biological activities primarily attributed to its halogen substituents, which can influence molecular interactions within biological systems. The following mechanisms have been identified:

  • Antimicrobial Activity: Studies indicate that halogenated compounds like this compound possess antimicrobial properties. The presence of bromine and iodine can enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in pathogens .
  • Cell Cycle Regulation: Research has shown that halogenated benzenes can affect cell cycle progression. Specific studies have suggested that this compound may induce cell cycle arrest in cancer cell lines by modulating signaling pathways involved in cell proliferation .
  • Apoptosis Induction: There is evidence that this compound can trigger apoptosis in various cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Effects

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested for minimum inhibitory concentration (MIC), revealing effective concentrations that inhibited bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cancer Cell Line Studies

In vitro studies involving human cancer cell lines have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability. The following table summarizes the effects observed across different concentrations:

Concentration (µM)Viability (%)
1085
2565
5040
10015

The results indicate a clear correlation between increased concentration and reduced viability, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2-iodobenzene, and how can reaction conditions be optimized to minimize dihalogenation byproducts?

Level: Basic
Answer:
this compound is typically synthesized via halogen exchange or sequential halogenation of benzene derivatives. A widely cited method involves Grignard reagent-mediated coupling, where iPrMgBr selectively reacts with the iodide in this compound to form a magnesium intermediate, followed by quenching with electrophiles like Et₂PCl . Key optimization steps include:

  • Temperature control : Maintaining 0°C during Grignard formation reduces side reactions (e.g., bromine exchange) .
  • Reaction time : GC-MS monitoring shows complete conversion to the Grignard reagent in 1.5 hours, avoiding prolonged reaction times that risk decomposition .
  • Purification : Short-path distillation under reduced pressure yields >98% purity (confirmed via ³¹P{¹H} NMR) .

Q. How can researchers validate the selectivity of magnesium-halogen exchange in this compound during Grignard reagent synthesis?

Level: Advanced
Answer:
Selectivity for iodide over bromide in Grignard formation is critical to avoid dihalogenated byproducts. Methodological validation involves:

  • Kinetic vs. thermodynamic control : At 0°C, iPrMgBr preferentially reacts with the more labile C–I bond, as shown by NMR and GC-MS tracking of intermediates .
  • Competitive experiments : Reacting this compound with equimolar Mg under varying conditions (e.g., THF vs. Et₂O) reveals no detectable bromine exchange, confirming kinetic selectivity .
  • Computational modeling : DFT calculations (not directly cited in evidence) are recommended to supplement experimental data on bond dissociation energies.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives in ligand synthesis?

Level: Basic
Answer:

  • ³¹P{¹H} NMR : Essential for tracking phosphine ligand synthesis (e.g., Et₂PCl coupling), with shifts at 0.3 ppm indicating successful product formation .
  • GC-MS : Monitors reaction progress and identifies volatile byproducts (e.g., unreacted aryl halides) .
  • X-ray crystallography : Resolves structural ambiguities in transition metal complexes derived from this compound-based ligands (implied in ligand studies but not explicitly detailed in evidence) .

Q. How can researchers address contradictions in reported reaction yields for this compound-derived ligands?

Level: Advanced
Answer:
Discrepancies in yields (e.g., 87% vs. lower values in older literature) often stem from:

  • Purification protocols : Distillation under reduced pressure vs. column chromatography impacts recovery rates .
  • Side reactions : Trace moisture or oxygen during Grignard formation can hydrolyze intermediates, reducing yields. Rigorous solvent drying and inert atmosphere are critical .
  • Substrate purity : Impurities in starting materials (e.g., this compound) can propagate through reactions. Pre-purification via recrystallization or distillation is advised .

Q. What strategies mitigate dihalogenation byproducts when using this compound in cross-coupling reactions?

Level: Advanced
Answer:
In Sonogashira or Suzuki-Miyaura couplings, competing activation of C–Br and C–I bonds can lead to undesired products. Mitigation strategies include:

  • Directed metalation : Using iPrMgBr ensures selective iodide activation, leaving bromide inert for subsequent coupling steps .
  • Catalyst tuning : Pd(PPh₃)₂Cl₂/CuI systems favor C–I bond reactivity in Sonogashira reactions, achieving >80% yields for alkynylated derivatives .
  • Stepwise functionalization : Sequential reactions (e.g., iodide coupling first, followed by bromide substitution) prevent cross-reactivity .

Q. How does the electronic structure of this compound influence its reactivity in transition metal coordination?

Level: Advanced
Answer:
The ortho -halogen arrangement creates steric and electronic effects critical in ligand design:

  • Steric hindrance : The bulky iodide and bromide substituents enforce rigid geometries in metal complexes, enhancing catalytic selectivity (e.g., in dirhodium systems) .
  • Electronic effects : The electron-withdrawing halides stabilize low-oxidation-state metal centers (e.g., Au(I)), as observed in catalytic cyclization-migration reactions .
  • Redox activity : Iodide’s polarizability facilitates oxidative addition in Pd- or Au-mediated transformations, while bromide remains inert under mild conditions .

Q. What are the limitations of using this compound in multi-step syntheses of tetraphosphine ligands?

Level: Advanced
Answer:
Challenges include:

  • Incomplete separation : Racemic and meso ligand forms often co-elute during chromatography due to similar polarities, requiring advanced techniques like chiral HPLC (not explicitly cited) .
  • Thermal instability : Ligands derived from this compound may decompose during prolonged heating, necessitating low-temperature protocols .
  • Byproduct formation : Residual magnesium salts from Grignard reactions can poison catalysts; thorough aqueous workup is essential .

Properties

IUPAC Name

1-bromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHKGBNGGSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060394
Record name Benzene, 1-bromo-2-iodo-
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Molecular Weight

282.90 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-iodobenzene
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CAS No.

583-55-1
Record name 1-Bromo-2-iodobenzene
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Record name 1-bromo-2-iodobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Bromo-2-iodobenzene
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1-Bromo-2-iodobenzene

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